1-(4-Bromophenyl)propane-1,2-dione2-oxime
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Overview
Description
1-(4-Bromophenyl)propane-1,2-dione2-oxime, also known by its IUPAC name (E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one, is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a propane-1,2-dione2-oxime structure.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)propane-1,2-dione2-oxime typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)propane-1,2-dione2-oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)propane-1,2-dione2-oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)propane-1,2-dione2-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group may also interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)propane-1,2-dione2-oxime can be compared with similar compounds such as:
1-(4-Chlorophenyl)propane-1,2-dione2-oxime: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)propane-1,2-dione2-oxime: Contains a fluorine atom in place of bromine.
1-(4-Methylphenyl)propane-1,2-dione2-oxime: Features a methyl group instead of bromine.
The uniqueness of this compound lies in the specific properties imparted by the bromine atom, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-hydroxyiminopropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNIXANZPPREMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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